5-Bromo-1-methyl-1H-indazol-6-ol
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Overview
Description
5-Bromo-1-methyl-1H-indazol-6-ol is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a bromine atom at the 5th position and a methyl group at the 1st position of the indazole ring makes this compound unique and potentially useful in various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1-methyl-1H-indazol-6-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromoaniline with methyl isocyanide, followed by cyclization to form the indazole ring. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-methyl-1H-indazol-6-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amino derivative.
Scientific Research Applications
5-Bromo-1-methyl-1H-indazol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Bromo-1-methyl-1H-indazol-6-ol involves its interaction with specific molecular targets. The bromine atom and the indazole ring structure allow the compound to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signaling pathways.
Comparison with Similar Compounds
1-Methyl-1H-indazole: Lacks the bromine atom, leading to different reactivity and biological activity.
5-Bromo-1H-indazole: Lacks the methyl group, which can affect its binding affinity and specificity.
1-Methyl-1H-indazol-6-ol: Lacks the bromine atom, resulting in different chemical properties.
Uniqueness: The presence of both the bromine atom and the methyl group in 5-Bromo-1-methyl-1H-indazol-6-ol makes it unique compared to its analogs. This combination of functional groups can enhance its reactivity and specificity in various applications.
Properties
Molecular Formula |
C8H7BrN2O |
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Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-1-methylindazol-6-ol |
InChI |
InChI=1S/C8H7BrN2O/c1-11-7-3-8(12)6(9)2-5(7)4-10-11/h2-4,12H,1H3 |
InChI Key |
MQYJQVPVRSDIJH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC(=C(C=C2C=N1)Br)O |
Origin of Product |
United States |
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